![molecular formula C14H14BrNO B14220501 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one CAS No. 736155-97-8](/img/structure/B14220501.png)
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one is a chemical compound with the molecular formula C13H14BrNO. It is a derivative of benzoquinolizine, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one typically involves multi-step organic reactions. One common method involves the bromination of 4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 8th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinolizinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinolizinone derivatives.
Reduction: Reduced benzoquinolizine compounds.
Substitution: Various substituted benzoquinolizine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including potential antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with an oxazepine ring.
8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: Similar structure but with a pyridoquinoline core.
Uniqueness
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
736155-97-8 |
|---|---|
Fórmula molecular |
C14H14BrNO |
Peso molecular |
292.17 g/mol |
Nombre IUPAC |
8-bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C14H14BrNO/c1-9-12-4-2-10-8-11(15)3-5-13(10)16(12)7-6-14(9)17/h3,5,8H,2,4,6-7H2,1H3 |
Clave InChI |
ONZNEFRNIRNYNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3=C(N2CCC1=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)


![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
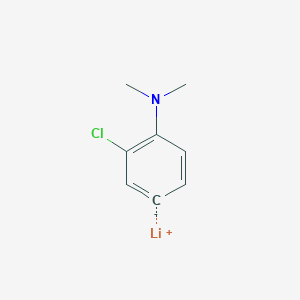
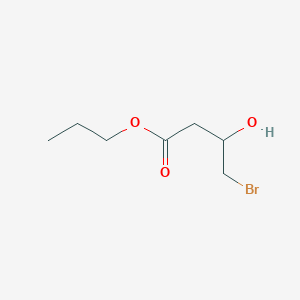
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
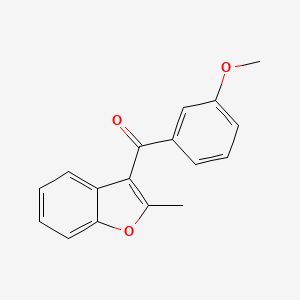

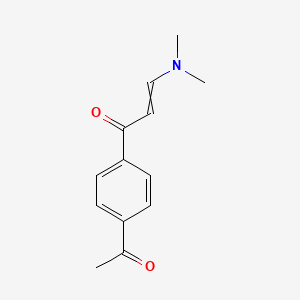
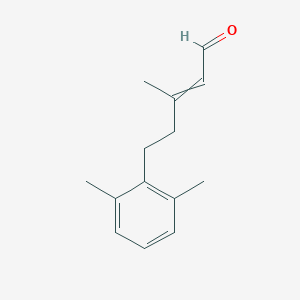
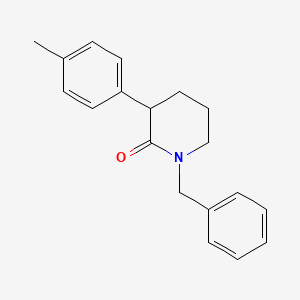
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
